2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
CAS No.: 19918-36-6
Cat. No.: VC20746004
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine - 19918-36-6](/images/no_structure.jpg)
CAS No. | 19918-36-6 |
---|---|
Molecular Formula | C7H4F3N3 |
Molecular Weight | 187.12 g/mol |
IUPAC Name | 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13) |
Standard InChI Key | ATGHGGBCGLFTCY-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1N=C(N2)C(F)(F)F |
Canonical SMILES | C1=CN=CC2=C1N=C(N2)C(F)(F)F |
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique trifluoromethyl group attached to the imidazo[4,5-c]pyridine scaffold. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. The molecular formula for this compound is
, with a molecular weight of approximately 205.18 g/mol .
Synthesis and Characterization
The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves several steps, including the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. Various synthetic routes have been explored, including:
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Reactions involving trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other fluorinated compounds.
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Cyclization reactions: These reactions are crucial for forming the imidazole and pyridine rings.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Synthesis Conditions
Step | Reagent | Condition | Yield (%) |
---|---|---|---|
1 | Trifluoromethyl iodide | Room temperature, 12 hours | 70 |
2 | Imidazole precursor | Heat at 80°C for 24 hours | 65 |
3 | Cyclization catalyst (e.g., Cu) | Under reflux conditions | 75 |
Biological Activity and Applications
Research has indicated that compounds like 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine exhibit significant biological activities, particularly in medicinal chemistry. They have been investigated for their potential as:
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Anticancer agents: Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression .
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Antimicrobial agents: The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved interactions with biological membranes, making these compounds potential candidates for antimicrobial applications.
Data Table: Biological Activity Results
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | A549 (Lung) | 15 |
K562 (Leukemia) | 10 | |
HeLa (Cervical) | 12 |
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